2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the ethyl group: This step often involves alkylation reactions.
Attachment of the 3,4-dimethoxyphenyl group: This can be done through acylation reactions using appropriate acyl chlorides.
Formation of the carboxamide group: This involves the reaction of the intermediate with amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl groups to alcohols.
Substitution: This can involve the replacement of functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) or nitric acid (for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its interactions with biological molecules and potential as a drug candidate.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific structural features, such as the ethyl group and the 3,4-dimethoxyphenyl moiety
Properties
CAS No. |
550353-59-8 |
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Molecular Formula |
C21H26N2O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-4-12-5-7-14-17(10-12)28-21(19(14)20(22)25)23-18(24)11-13-6-8-15(26-2)16(9-13)27-3/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H2,22,25)(H,23,24) |
InChI Key |
FBYXLBBCMAYMCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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